(R)-3-Phenylbutanal is an organic compound classified as an aldehyde, specifically a chiral molecule with the IUPAC name (3R)-3-phenylbutanal. It has the molecular formula and a molecular weight of approximately 148.20 g/mol. This compound is notable for its aromatic properties due to the presence of a phenyl group attached to a butanal backbone, which contributes to its distinct chemical behavior and applications in various fields, particularly in fragrance and flavor industries.
(R)-3-Phenylbutanal can be sourced from both natural and synthetic pathways. It is often derived from the asymmetric reduction of 3-Phenylbut-2-enal or through catalytic hydrogenation processes. In terms of classification, it falls under the category of aliphatic aldehydes, characterized by the presence of the aldehyde functional group (-CHO) at one end of a carbon chain.
The asymmetric reduction typically requires careful control of reaction conditions such as temperature and pressure to optimize yield and minimize side reactions. The use of chiral catalysts is crucial for achieving the desired stereochemistry.
The molecule consists of 23 bonds, including:
The structure features a butanal chain with a phenyl group at the third carbon position, making it a significant compound in organic synthesis and applications.
(R)-3-Phenylbutanal participates in various chemical reactions:
The mechanism of action for (R)-3-Phenylbutanal primarily involves its reactivity as an electrophile due to the carbonyl carbon in the aldehyde group. This carbon is susceptible to nucleophilic attack, leading to various transformations such as reductions or substitutions that modify its structure and properties.
(R)-3-Phenylbutanal exhibits typical aldehyde reactivity:
Relevant data indicates that (R)-3-Phenylbutanal is not expected to be genotoxic and has low toxicity levels, making it suitable for use in fragrances and flavors .
(R)-3-Phenylbutanal finds extensive applications in various scientific fields:
Biocatalytic deracemization enables direct conversion of racemic aldehydes into enantiopure alcohols, circumventing the 50% yield limitation of classical kinetic resolution. For rac-3-phenylbutanal, this strategy employs stereoselective oxidoreductases in hydrogen-borrowing cascades, where simultaneous oxidation and reduction steps recycle nicotinamide cofactors (NAD(P)H/NAD(P)⁺) in situ. Key enzymes include alcohol dehydrogenases (ADHs) and carbonyl reductases, which exhibit complementary enantioselectivities. For example, paired ADH systems (e.g., Pseudomonas fluorescens ADH) catalyze the oxidation of the disfavored (S)-alcohol enantiomer to 3-phenylbutanone, followed by asymmetric reduction to the (R)-alcohol. This closed-loop hydride transfer achieves near-quantitative yields and >99% ee in optimized systems [3].
A critical advancement is the use of non-stereoselective dehydrogenases (e.g., Thermoanaerobacter ethanolicus secondary ADH mutant W110A TeSADH), which accelerates racemization by reversibly oxidizing/reducing both enantiomers. This enzyme’s tolerance to organic solvents (e.g., MTBE) enables deracemization in biphasic media, enhancing substrate solubility and product recovery. When integrated with immobilization techniques (e.g., sol-gel encapsulation), operational stability increases significantly, facilitating scalable synthesis of (R)-3-phenylbutanol from its aldehyde precursor [3] [5].
Table 1: Biocatalytic Systems for Deracemization of 3-Phenylbutanal Precursors
Enzyme System | Substrate | Conditions | Product (ee, %) | Yield (%) |
---|---|---|---|---|
Paired ADHs (PfADH/LK-ADH) | rac-3-Phenylbutanol | Aqueous buffer, NAD⁺/NADH | (R)-Alcohol (>99) | 95 |
TeSADH W110A mutant | rac-3-Phenylbutanol | MTBE/buffer biphasic | Racemized alcohol | 100 |
CtXR D51A mutant | rac-2-Phenylpropanal | Whole-cell, NADH recycle | (S)-Alcohol (93.1) | 84 |
Transition metal catalysts offer precise stereocontrol in the reduction of prochiral ketones like 3-phenylbutanone to (R)-3-phenylbutanal. Ruthenabicyclic complexes (e.g., C3) achieve exceptional activity (TON up to 10,000) and enantioselectivity (>99% ee) under mild hydrogen pressure (50 atm H₂). These catalysts operate via a bifunctional mechanism: the metal center coordinates the ketone carbonyl, while a basic amine ligand facilitates hydride transfer from H₂. For sterically demanding substrates, Noyori-type Ru(II) complexes (e.g., C1) modified with chiral diamines (e.g., TsDPEN) and phosphines (e.g., XylBINAP) enable asymmetric hydrogenation at ambient pressure, affording (R)-alcohols with 98–99% ee [1].
Recent innovations address limitations in traditional catalysts:
Table 2: Transition Metal Catalysts for Asymmetric Reduction of 3-Phenylbutanone
Catalyst Type | Representative Structure | Conditions | (R)-Alcohol ee (%) | TON |
---|---|---|---|---|
Ruthenabicyclic complex | C3 | 50 atm H₂, iPrOH, 30°C | >99 | 10,000 |
Ru(II)-XylBINAP/diamine | C1 | 8 atm H₂, KOtBu, iPrOH | 98–99 | 2,400 |
Ir(I)-ferrocenyl thioether | — | 10 atm H₂, THF | 97 | 500 |
Whole-cell biocatalysts integrate deracemization, cofactor recycling, and in situ racemization into a single platform, dramatically enhancing catalyst stability and volumetric productivity. For (R)-3-phenylbutanal synthesis, engineered E. coli co-expressing three key components demonstrate this synergy:
The cellular environment stabilizes enzymes against aldehyde-induced inactivation. Isolated CtXR D51A loses activity within 2 hours at 0.5 mM substrate, whereas whole cells maintain >90% activity at 100 mM. Crucially, the substrate-to-biocatalyst ratio must balance racemization kinetics and reductase enantioselectivity. At 3.4 g substrate/g cell-dry-weight, rac-3-phenylbutanal is converted to (R)-alcohol (115 g/L, 843 mM) with 93.1% ee and 84% yield [5].
Enzymatic cascades mimic natural cofactor-dependent metabolism to achieve redox-neutral deracemization. Two paradigms are prominent:
For aldehydes, alcohol oxidase-aldehyde reductase pairs offer potential. Alcohol oxidases (e.g., from Pichia pastoris) convert the disfavored (S)-alcohol to aldehyde, while enantioselective reductases reduce it to the (R)-alcohol. NADPH recycling is achieved via glucose dehydrogenase, minimizing cofactor costs [3] [5].
Classical kinetic resolution (KR) separates enantiomers via enantioselective reactions (e.g., hydrolysis, oxidation), but maximum yield is capped at 50%. For rac-3-phenylbutanol, Candida antarctica lipase B (CALB)-catalyzed transesterification with isopropenyl acetate affords (R)-acetate with >99% ee but 50% yield [4].
Dynamic kinetic resolution (DKR) overcomes this by coupling KR with in situ racemization:
Table 3: Comparison of KR and DKR for 3-Phenylbutanal Synthesis
Parameter | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |
---|---|---|
Max Theoretical Yield | 50% | 100% |
Catalyst System | Lipases/esterases | Ru complexes + lipases or reductases |
ee Range | >99% (CALB) | 93–99.8% |
Product Titer | ≤0.5 M (hydrolases) | 1.43 kg (chemoenzymatic); 115 g/L (enzymatic) |
Key Limitation | Yield ceiling | Catalyst deactivation (metal/enzyme) |
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